Mepenzolate Bromide

描述

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1956.

See also: Mepenzolate (has active moiety).

属性

IUPAC Name |

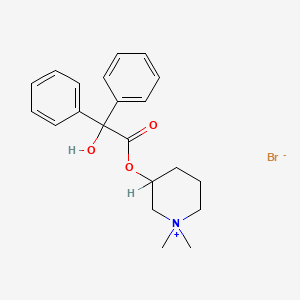

(1,1-dimethylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26NO3.BrH/c1-22(2)15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;/h3-8,10-13,19,24H,9,14-16H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRNZNSGDSFFIR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25990-43-6 (Parent) | |

| Record name | Mepenzolate bromide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023252 | |

| Record name | Mepenzolate bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>63.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648464 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

76-90-4 | |

| Record name | Mepenzolate bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepenzolate bromide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEPENZOLATE BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MEPENZOLATE BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mepenzolate bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mepenzolate bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPENZOLATE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APX8D32IX1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mepenzolate Bromide: A Technical Guide to its Mechanism of Action on Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Mepenzolate Bromide on muscarinic acetylcholine receptors. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its pharmacology, the experimental protocols for its characterization, and its effects on downstream signaling pathways.

Core Mechanism of Action at Muscarinic Receptors

This compound is a synthetic quaternary ammonium anticholinergic agent that functions as a post-ganglionic parasympathetic inhibitor.[1][2] Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors.[3][4] By blocking these receptors, this compound effectively reduces the physiological effects of parasympathetic nerve stimulation. This inhibitory action leads to a decrease in gastric acid and pepsin secretion, as well as the suppression of spontaneous contractions of the colon.[2][5]

The chemical structure of this compound, specifically its quaternary ammonium group, confers high polarity to the molecule. This characteristic is believed to limit its ability to cross the blood-brain barrier, thereby reducing the potential for central nervous system effects. Mepenzolate has demonstrated activity as an antagonist at M1, M3, and M5 muscarinic receptor subtypes.

Quantitative Data: Muscarinic Receptor Binding Profile

The binding affinity of this compound for the individual muscarinic receptor subtypes is a critical determinant of its pharmacological profile. The following table summarizes the available quantitative data on its binding affinities, expressed as the inhibitor constant (Kᵢ).

| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Assay Type | Reference |

| M₁ | This compound | Data Not Available | - | - | - |

| M₂ | This compound | Data Not Available | - | - | - |

| M₃ | This compound | 2.60 | Human | Displacement of [³H]NMS from CHO-K1 cells | BindingDB |

| M₃ | This compound | 5.30 | Human | Displacement of [³H]NMS from CHO-K1 cell membranes | BindingDB |

| M₄ | This compound | Data Not Available | - | - | - |

| M₅ | This compound | Data Not Available | - | - | - |

Downstream Signaling Pathways: Inhibition by this compound

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses upon activation by acetylcholine. This compound, as a competitive antagonist, inhibits these signaling cascades. The five muscarinic receptor subtypes are broadly categorized into two major signaling pathways based on their G-protein coupling:

-

Gq/11-Coupled Receptors (M₁, M₃, M₅): These receptors, upon activation, stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

-

Gi/o-Coupled Receptors (M₂, M₄): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

The following diagrams illustrate these pathways and the point of inhibition by this compound.

Key Experimental Protocols

The characterization of this compound's interaction with muscarinic receptors involves a series of in vitro pharmacological assays. The following sections detail the methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for each muscarinic receptor subtype.

-

Objective: To quantify the affinity of this compound for M₁-M₅ muscarinic receptors.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

This compound stock solution.

-

Non-specific binding control: A high concentration of a non-labeled, non-selective muscarinic antagonist (e.g., 1 µM Atropine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

96-well plates.

-

Cell harvester and scintillation counter.

-

-

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells. Add a fixed concentration of [³H]-NMS (typically at a concentration close to its Kₑ value) to all wells.

-

Test Compound Addition: Add increasing concentrations of this compound to the experimental wells.

-

Control Wells:

-

Total Binding: Add only assay buffer and [³H]-NMS.

-

Non-specific Binding: Add assay buffer, [³H]-NMS, and a high concentration of the non-labeled antagonist (e.g., Atropine).

-

-

Membrane Addition: Add the cell membrane preparation expressing the specific muscarinic receptor subtype to all wells.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) from the resulting competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

-

Inositol Monophosphate (IP1) Accumulation Assay (for M₁, M₃, M₅)

This functional assay measures the ability of this compound to antagonize the agonist-induced activation of Gq/11-coupled muscarinic receptors.

-

Objective: To determine the functional antagonist potency (IC₅₀) of this compound at M₁, M₃, and M₅ receptors.

-

Materials:

-

Whole cells expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK293).

-

Muscarinic agonist (e.g., Carbachol).

-

This compound stock solution.

-

Stimulation buffer containing LiCl (to inhibit IP1 degradation).

-

IP1 detection kit (e.g., HTRF-based assay).

-

384-well white plates.

-

Plate reader capable of HTRF detection.

-

-

Procedure:

-

Cell Plating: Seed the cells in 384-well white plates and culture overnight.

-

Compound Pre-incubation: Remove the culture medium and add varying concentrations of this compound (or vehicle control) to the cells. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (typically an EC₈₀ concentration to achieve a robust signal) to all wells (except for the basal control wells).

-

Incubation: Incubate the plate at 37°C for a predetermined time to allow for IP1 accumulation (e.g., 30-60 minutes).

-

Cell Lysis and IP1 Detection: Lyse the cells and perform the IP1 detection assay according to the manufacturer's protocol (e.g., by adding HTRF reagents).

-

Plate Reading: Read the plate on an HTRF-compatible plate reader.

-

Data Analysis:

-

Generate a standard curve to convert the HTRF ratio to IP1 concentration.

-

Plot the IP1 concentration against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

-

Cyclic AMP (cAMP) Inhibition Assay (for M₂, M₄)

This functional assay assesses the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase via Gi/o-coupled muscarinic receptors.

-

Objective: To determine the functional antagonist potency (IC₅₀) of this compound at M₂ and M₄ receptors.

-

Materials:

-

Whole cells expressing the muscarinic receptor subtype of interest.

-

Muscarinic agonist (e.g., Acetylcholine).

-

Adenylyl cyclase activator (e.g., Forskolin).

-

This compound stock solution.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well plates.

-

Plate reader compatible with the chosen detection technology.

-

-

Procedure:

-

Cell Plating: Seed cells in 384-well plates and culture overnight.

-

Compound Pre-incubation: Treat cells with varying concentrations of this compound (or vehicle) for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add a mixture of the muscarinic agonist and Forskolin to the wells. Forskolin is used to stimulate cAMP production, and the agonist will inhibit this stimulation through the Gi/o pathway.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.

-

Plate Reading: Read the plate on the appropriate plate reader.

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

-

-

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the in vitro pharmacological characterization of a muscarinic receptor antagonist like this compound.

References

- 1. innoprot.com [innoprot.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Mepenzolate Bromide: An In-Depth Technical Guide to its Anti-inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepenzolate Bromide, a well-established muscarinic receptor antagonist, has demonstrated significant anti-inflammatory properties that appear to be independent of its anticholinergic activity. This technical guide provides a comprehensive overview of the current understanding of the molecular signaling pathways modulated by this compound in the context of inflammation. While the complete picture is still under investigation, evidence points towards the modulation of the Nuclear Factor-kappa B (NF-κB) signaling cascade. This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated signaling pathways to facilitate further research and drug development efforts.

Core Anti-inflammatory Mechanism: A Muscarinic Receptor-Independent Pathway

This compound is a quaternary ammonium anticholinergic agent. Its primary clinical use has been in the treatment of gastrointestinal disorders due to its ability to antagonize muscarinic acetylcholine receptors, leading to a reduction in smooth muscle spasms.[1] However, research has unveiled a distinct anti-inflammatory facet of this molecule.

A key finding supporting a separate mechanism for its anti-inflammatory effects comes from stereoisomer studies. The bronchodilatory activity of this compound, which is dependent on muscarinic M3 receptor antagonism, is superior in its (R)-enantiomer compared to the (S)-enantiomer. In contrast, the anti-inflammatory activity is indistinguishable between the two enantiomers.[2] This stereoselectivity difference strongly suggests that the anti-inflammatory actions are not mediated through the same muscarinic receptor interactions responsible for its bronchodilator effects.

Further evidence for a muscarinic receptor-independent pathway is suggested by studies where this compound was identified as an inhibitor of the G-protein coupled receptor 109A (GPR109A). Activation of GPR109A is known to have anti-inflammatory effects, including the suppression of NF-κB.[2][3] Since this compound is an inhibitor of this receptor yet exhibits anti-inflammatory properties, its mechanism of action is likely independent of GPR109A signaling.

The NF-κB Signaling Pathway: A Potential Target

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal regulators of the inflammatory response.[4] They control the expression of a vast array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target inflammatory genes.[5]

While direct evidence detailing this compound's interaction with specific components of the NF-κB pathway is still emerging, its ability to mitigate inflammation in preclinical models suggests a potential modulatory role. The following diagram illustrates the canonical NF-κB signaling pathway, a likely target for the anti-inflammatory action of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

Mepenzolate Bromide: A Technical Guide to Muscarinic Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepenzolate bromide is a synthetic anticholinergic agent, classified as a quaternary ammonium compound. It has been historically utilized for its effects on the gastrointestinal tract, primarily in the treatment of peptic ulcers. Its therapeutic action is mediated through competitive antagonism of muscarinic acetylcholine receptors (mAChRs). A comprehensive understanding of its binding affinity and functional selectivity across the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is crucial for elucidating its pharmacological profile and exploring its potential for other therapeutic applications. This technical guide provides an in-depth overview of the muscarinic receptor subtype selectivity of this compound, including available binding data, detailed experimental protocols for its characterization, and visualization of the relevant signaling pathways.

Muscarinic Receptor Subtype Selectivity of this compound

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. Publicly available pharmacological data indicates that this compound exhibits antagonist activity at the M1 and M3 receptor subtypes, with potential activity at the M5 subtype as well[1]. Its effects on the M2 and M4 receptors are less definitively characterized in the readily available literature. The antagonism at M3 receptors is consistent with its known effects on reducing smooth muscle contraction and glandular secretions[1]. One study has also suggested that the (R)-enantiomer of mepenzolate demonstrates a higher affinity for the M3 receptor compared to the (S)-enantiomer.

Data Presentation

| Receptor Subtype | Reported Activity of this compound | Quantitative Data (pKi or pA2) |

| M1 | Antagonist[1] | Not available in searched literature |

| M2 | Not definitively characterized | Not available in searched literature |

| M3 | Antagonist[1][2] | Not available in searched literature |

| M4 | Not definitively characterized | Not available in searched literature |

| M5 | Potential Antagonist[1] | Not available in searched literature |

Experimental Protocols

To determine the muscarinic receptor subtype selectivity of a compound like this compound, a combination of radioligand binding assays and functional assays are employed. The following are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines the affinity of this compound for each of the five muscarinic receptor subtypes by measuring its ability to displace a known radiolabeled muscarinic antagonist.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for human M1, M2, M3, M4, and M5 muscarinic receptors.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5)[3].

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist[4][5][6].

-

Non-specific binding control: Atropine (1 µM) or another suitable high-affinity muscarinic antagonist[4].

-

Test Compound: this compound, dissolved in an appropriate vehicle.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Scintillation Cocktail: A suitable liquid scintillation fluid.

-

Instrumentation: Microplate scintillation counter, cell harvester.

Procedure:

-

Membrane Preparation:

-

Culture CHO cells expressing the specific muscarinic receptor subtype to near confluency.

-

Harvest the cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 10-20 µ g/well .

-

-

Competition Binding Assay:

-

In a 96-well plate, add the cell membrane preparation.

-

Add increasing concentrations of this compound.

-

Add a fixed concentration of [³H]-NMS (typically at or below its Kd value).

-

For determination of non-specific binding, add 1 µM atropine in separate wells.

-

Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold assay buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all measurements to obtain specific binding.

-

Plot the percentage of specific binding of [³H]-NMS as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Functional Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).

Objective: To determine the functional potency (IC50 and pA2) of this compound as an antagonist at M1, M3, and M5 muscarinic receptors.

Materials:

-

Cell Lines: CHO-K1 cells stably expressing human M1, M3, or M5 muscarinic receptors.

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: A fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation)[10].

Procedure:

-

Cell Plating:

-

Seed the CHO cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and add the calcium indicator dye solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes.

-

-

Antagonist Incubation:

-

Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

-

-

Agonist Stimulation and Fluorescence Measurement:

-

Place the plate in the fluorescence microplate reader.

-

Establish a baseline fluorescence reading.

-

Add a fixed concentration of carbachol (typically the EC80 concentration) to all wells simultaneously.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Plot the peak fluorescence response as a function of the log concentration of this compound.

-

Determine the IC50 value for this compound's inhibition of the agonist response.

-

To determine the pA2 value, perform a Schild analysis by measuring the rightward shift in the agonist (carbachol) concentration-response curve in the presence of different fixed concentrations of this compound.

-

Mandatory Visualization

Muscarinic Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the five muscarinic receptor subtypes.

Caption: Gq/11-coupled M1, M3, and M5 receptor signaling pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigating the Interaction of McN-A-343 with the M2 Muscarinic Receptor Using its Nitrogen Mustard Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Differential effects of carbachol on calcium entry and release in CHO cells expressing the m3 muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

Mepenzolate Bromide: A Technical Guide for Gastrointestinal Motility Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of mepenzolate bromide, a quaternary ammonium antimuscarinic agent with applications in the study of gastrointestinal (GI) motility disorders. This document consolidates key information on its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for both in vitro and in vivo research are provided to facilitate further investigation into its therapeutic potential. The guide also includes visualizations of relevant signaling pathways and experimental workflows to support a comprehensive understanding of this compound's role in gastroenterological research.

Introduction

This compound is a synthetic anticholinergic drug that acts as a post-ganglionic parasympathetic inhibitor.[1][2] Chemically, it is 3-((hydroxydiphenylacetyl)oxy)-1,1-dimethylpiperidinium bromide. Its primary therapeutic application has been as an adjunctive therapy for peptic ulcer disease, owing to its ability to decrease gastric acid and pepsin secretion and to suppress spontaneous contractions of the colon.[1] By blocking the action of acetylcholine on muscarinic receptors within the gastrointestinal tract, this compound effectively reduces intestinal motility, making it a valuable tool for research into GI motility disorders.[3][4]

Mechanism of Action

This compound exerts its pharmacological effects by competitively antagonizing muscarinic acetylcholine receptors.[4] In the gastrointestinal tract, smooth muscle cells predominantly express M2 and M3 muscarinic receptor subtypes.[5][6] The binding of acetylcholine to these receptors initiates a signaling cascade that leads to smooth muscle contraction. This compound blocks these receptors, thereby inhibiting the contractile response.

The M3 receptor is coupled to the Gq/11 protein. Its activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction.[7]

The M2 receptor is coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] While M3 receptor activation is the primary driver of contraction, M2 receptor stimulation can potentiate this effect by counteracting the relaxant effects of pathways that increase cAMP.

This compound's antagonism of these receptors, particularly the M3 subtype, is the basis for its inhibitory effect on gastrointestinal motility.

Signaling Pathway of Muscarinic Receptor Antagonism

Pharmacodynamics and Pharmacokinetics

The primary pharmacodynamic effect of this compound is the reduction of smooth muscle tone and motility in the gastrointestinal tract. Quantitative data on its binding affinity and efficacy are crucial for understanding its potency and selectivity.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Ki (nM) | Assay Description |

| Human Muscarinic M3 | This compound | 2.60 | Displacement of [3H]NMS from human M3R expressed in CHOK1 cells.[1] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Remarks |

| Absorption | ||

| Oral Bioavailability | Low | A significant portion of an oral dose is excreted in the feces, suggesting incomplete absorption.[8] |

| Distribution | ||

| Volume of Distribution (Vd) | Not Available | |

| Protein Binding | Not Available | |

| Metabolism | ||

| Metabolic Pathways | Not well defined | Likely metabolized in the liver. |

| Excretion | ||

| Urinary Excretion | 3% to 22% | Percentage of an orally administered dose excreted in the urine over 5 days.[8] |

| Fecal Excretion | Majority of oral dose | The unabsorbed portion of the drug is eliminated in the feces.[8] |

| Elimination | ||

| Half-life (t1/2) | Not Available | |

| Clearance | Not Available |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the effects of this compound on gastrointestinal motility.

In Vitro Analysis: Isolated Guinea Pig Ileum Assay

This classic pharmacological preparation is used to evaluate the spasmolytic activity of anticholinergic drugs.

Objective: To determine the inhibitory effect of this compound on acetylcholine-induced contractions of the isolated guinea pig ileum.

Materials:

-

Male guinea pig (250-350 g)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

-

Acetylcholine (ACh) stock solution

-

This compound stock solution

-

Isolated organ bath system with a transducer and data acquisition software

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Humanely euthanize the guinea pig and exsanguinate.

-

Open the abdominal cavity and carefully isolate a segment of the terminal ileum.

-

Flush the lumen of the ileum segment with fresh Tyrode's solution to remove its contents.

-

Cut the ileum into segments of 2-3 cm in length.

-

Suspend one segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 g, washing with fresh Tyrode's solution every 15 minutes.

-

Record a baseline of spontaneous contractions.

-

Construct a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of ACh to the organ bath and recording the contractile response.

-

Wash the tissue thoroughly with Tyrode's solution until the response returns to baseline.

-

Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 20-30 minutes).

-

In the presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.

-

Analyze the data to determine the EC50 of acetylcholine in the absence and presence of this compound and calculate the pA2 value for this compound to quantify its antagonist potency.

Experimental Workflow: Isolated Guinea Pig Ileum Assay

In Vivo Analysis: Charcoal Meal Gastrointestinal Transit Test in Mice

This method is used to assess the effect of a test compound on overall gastrointestinal transit time.

Objective: To evaluate the inhibitory effect of this compound on gastrointestinal transit in mice.

Materials:

-

Male mice (e.g., C57BL/6, 20-25 g)

-

Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)

-

This compound solution

-

Vehicle control (e.g., saline or water)

-

Oral gavage needles

-

Dissection tools

-

Ruler

Procedure:

-

Fast the mice overnight (approximately 12-18 hours) with free access to water.

-

Randomly divide the mice into control and treatment groups.

-

Administer this compound or vehicle to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before the charcoal meal.

-

At time zero, administer the charcoal meal (e.g., 0.1 mL/10 g body weight) to all mice via oral gavage.

-

After a fixed period (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation.

-

Immediately perform a laparotomy and carefully excise the entire small intestine from the pyloric sphincter to the cecum.

-

Lay the intestine flat on a surface without stretching.

-

Measure the total length of the small intestine.

-

Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading front of the charcoal.

-

Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.

-

Compare the percentage of transit between the this compound-treated group and the control group.

Experimental Workflow: Charcoal Meal Transit Test

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of muscarinic acetylcholine receptors in the regulation of gastrointestinal motility. Its mechanism of action as a competitive antagonist at M3 receptors is well-established. This guide provides a consolidated resource of its known pharmacodynamic and pharmacokinetic properties, alongside detailed experimental protocols to facilitate its use in a research setting. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore its potential in preclinical models of gastrointestinal motility disorders.

References

- 1. youtube.com [youtube.com]

- 2. STRUCTURAL BASES OF GASTROINTESTINAL MOTILITY CHANGES IN PARKINSON’S DISEASE: STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. ijper.org [ijper.org]

- 5. Guinea Pig Ileum Experiment - 324 Words | Bartleby [bartleby.com]

- 6. Pharmacological Experiments on Isolated Guinea Pig Ileum [collegeofpharmacy.com]

- 7. A simple automated approach to measure mouse whole gut transit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Mepenzolate Bromide Receptor Binding Affinity Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepenzolate bromide is a synthetic quaternary ammonium anticholinergic agent.[1] It functions as a muscarinic acetylcholine receptor antagonist, primarily targeting receptors in the gastrointestinal tract to reduce gastric acid secretion and intestinal motility.[2][3][4][5] This has led to its use in the treatment of peptic ulcers and other gastrointestinal disorders.[2][5] Understanding the binding affinity of this compound to the five subtypes of muscarinic acetylcholine receptors (M1-M5) is crucial for elucidating its pharmacological profile, selectivity, and potential off-target effects. This document provides detailed protocols for conducting a radioligand binding affinity assay for this compound and presents available binding affinity data.

Receptor Binding Affinity Data

The affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the available binding affinity data for this compound at human muscarinic acetylcholine receptors.

| Receptor Subtype | Ki (nM) | IC50 (nM) | Radioligand Used | Cell Line | Reference |

| M1 | Data not available | Data not available | [3H]-Pirenzepine | CHO-K1 | |

| M2 | Data not available | Data not available | [3H]-AF-DX 384 | CHO-K1 | |

| M3 | 2.60 | Data not available | [3H]-N-Methylscopolamine ([3H]-NMS) | CHO-K1 | BindingDB |

| M4 | Data not available | Data not available | [3H]-Pirenzepine | CHO-K1 | |

| M5 | Data not available | Data not available | [3H]-N-Methylscopolamine ([3H]-NMS) | CHO-K1 |

Experimental Protocols

This section outlines a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the five muscarinic receptor subtypes (M1-M5).

Materials and Reagents

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligands:

-

[³H]-Pirenzepine for M1 and M4 receptors.

-

[³H]-AF-DX 384 for M2 receptors.

-

[³H]-N-Methylscopolamine ([³H]-NMS) for M3 and M5 receptors.

-

-

This compound: Stock solution of known concentration.

-

Non-specific Binding Control: Atropine or another suitable muscarinic antagonist at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Cell harvester.

-

Scintillation counter.

-

Protein assay kit (e.g., BCA or Bradford).

Experimental Workflow Diagram

Figure 1. Experimental workflow for the this compound radioligand binding assay.

Step-by-Step Protocol

-

Cell Membrane Preparation:

-

Culture CHO-K1 cells expressing the muscarinic receptor subtype of interest to confluency.

-

Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold assay buffer and homogenize using a Polytron or similar device.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay.

-

Store the membrane preparations at -80°C until use.

-

-

Competition Binding Assay:

-

Thaw the membrane preparations on ice.

-

Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

-

In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand at a concentration close to its Kd, and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-labeled antagonist (e.g., 10 µM atropine), and membrane preparation.

-

Competition Binding: Serial dilutions of this compound, radioligand, and membrane preparation.

-

-

The final assay volume is typically 200-250 µL.

-

Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium. The optimal time and temperature should be determined empirically.

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester.

-

Quickly wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Counting:

-

Place the filters in scintillation vials.

-

Add an appropriate volume of scintillation cocktail to each vial.

-

Allow the vials to sit in the dark for at least 4 hours to reduce chemiluminescence.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Muscarinic Receptor Signaling Pathways

This compound, as a muscarinic antagonist, blocks the signaling pathways initiated by acetylcholine. The five muscarinic receptor subtypes couple to different G proteins and elicit distinct downstream cellular responses.

Signaling Pathway Diagram

Figure 2. Signaling pathways of muscarinic acetylcholine receptors and the antagonistic action of this compound.

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Upon activation by acetylcholine, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of these receptors by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for researchers investigating the receptor binding affinity of this compound. A thorough understanding of its interaction with muscarinic receptor subtypes is essential for its continued pharmacological characterization and the development of more selective therapeutic agents. Further research is warranted to fully elucidate the binding affinities of this compound across all five muscarinic receptor subtypes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. BindingDB Entry 50044502: Synthesis and biological comparison of enantiomers of this compound, a muscarinic receptor antagonist with bronchodilatory and anti-inflammatory activities. | CiNii Research [cir.nii.ac.jp]

- 3. mdpi.com [mdpi.com]

- 4. <p>Regional differences in the binding of selective muscarinic receptor antagonists in rat brain: comparison with minimum-energy conformations</p> [scholars.utoledo.edu]

- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Mepenzolate Bromide in Human Plasma and Urine by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Mepenzolate Bromide in biological matrices, specifically human plasma and urine. The described protocol utilizes a reverse-phase HPLC system coupled with a UV detector, offering a reliable and accessible approach for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The method involves a straightforward solid-phase extraction (SPE) procedure for sample cleanup and concentration, ensuring high recovery and minimal matrix effects. This document provides comprehensive experimental protocols, data presentation in tabular format, and a graphical representation of the analytical workflow.

Introduction

This compound is a quaternary ammonium compound with anticholinergic properties, primarily used to treat gastrointestinal disorders. Accurate quantification of this compound in biological fluids is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of pharmaceutical compounds in biological specimens due to its high precision, accuracy, and sensitivity.[1] This application note presents a detailed protocol for the analysis of this compound in human plasma and urine.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in biological samples is depicted in the following diagram.

Caption: Experimental workflow for this compound quantification.

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Internal Standard (IS), e.g., Propantheline Bromide (>98% purity)

-

HPLC grade acetonitrile and methanol

-

Formic acid, analytical grade

-

Ammonium acetate, analytical grade

-

Deionized water (18.2 MΩ·cm)

-

Human plasma and urine (drug-free)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the instrumental and chromatographic conditions.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile: 20 mM Ammonium Acetate buffer (pH 4.5, adjusted with formic acid) (35:65, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 215 nm |

| Internal Standard (IS) | Propantheline Bromide |

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to obtain concentrations ranging from 10 ng/mL to 1000 ng/mL.

-

Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free plasma or urine to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation Protocol

-

Sample Thawing: Thaw frozen plasma or urine samples at room temperature.

-

Internal Standard Spiking: To 500 µL of the biological sample (plasma or urine), add 50 µL of the Internal Standard working solution (e.g., 100 ng/mL).

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute this compound and the IS from the cartridge using 2 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase and vortex for 30 seconds.

-

Injection: Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation Summary

The analytical method should be validated according to standard guidelines. The following table summarizes typical acceptance criteria and representative data for method validation.

| Validation Parameter | Acceptance Criteria | Representative Data |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | 10 - 1000 ng/mL | 10 - 1000 ng/mL |

| Precision (%RSD) | Intra-day: ≤ 15% Inter-day: ≤ 15% | Intra-day: < 6% Inter-day: < 8% |

| Accuracy (%RE) | Within ±15% of the nominal concentration | -7.5% to 9.2% |

| Recovery (%) | Consistent, precise, and reproducible | > 85% |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 | 10 ng/mL |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 3 ng/mL |

Data Presentation

The quantitative data for the calibration curve and the precision and accuracy of the QC samples are presented in the tables below.

Calibration Curve Data

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 10 | 0.12 |

| 25 | 0.31 |

| 50 | 0.62 |

| 100 | 1.25 |

| 250 | 3.10 |

| 500 | 6.22 |

| 1000 | 12.45 |

| Regression Equation | y = 0.0124x + 0.005 |

| Correlation Coefficient (r²) | 0.998 |

Precision and Accuracy Data for QC Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Measured Conc. (ng/mL) ± SD | Accuracy (%) | Precision (%RSD) | Inter-day (n=18) Measured Conc. (ng/mL) ± SD | Accuracy (%) | Precision (%RSD) |

| Low | 30 | 28.9 ± 1.5 | -3.7 | 5.2 | 29.5 ± 2.1 | -1.7 | 7.1 |

| Mid | 300 | 305.1 ± 12.8 | 1.7 | 4.2 | 309.6 ± 19.8 | 3.2 | 6.4 |

| High | 800 | 788.0 ± 31.5 | -1.5 | 4.0 | 792.8 ± 45.2 | -0.9 | 5.7 |

Conclusion

The HPLC method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma and urine. The sample preparation protocol is straightforward, and the chromatographic conditions are optimized for good resolution and peak shape. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for a wide range of research and clinical applications.

References

Application Notes and Protocols for Testing Mepenzolate Bromide Efficacy in Animal Models of COPD

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation.[1] Animal models are indispensable tools for understanding the pathophysiology of COPD and for the preclinical evaluation of novel therapeutics. This document provides detailed application notes and protocols for utilizing various animal models of COPD to test the efficacy of Mepenzolate Bromide, a muscarinic antagonist with demonstrated anti-inflammatory and bronchodilatory properties.[1][2]

This compound has been shown to ameliorate elastase-induced airspace enlargement and respiratory dysfunction in murine models, suggesting its potential as a therapeutic agent for COPD.[2] Its mechanism of action involves the blockade of muscarinic receptors and has been linked to the suppression of the pro-inflammatory transcription factor NF-κB and the restoration of histone deacetylase 2 (HDAC2) activity, which is often impaired in COPD.[2]

These notes provide protocols for inducing COPD in rodents using elastase, lipopolysaccharide (LPS), and cigarette smoke (CS), as well as methodologies for evaluating the therapeutic efficacy of this compound.

Animal Models of COPD

The selection of an appropriate animal model is critical for studying specific aspects of COPD pathophysiology. The most commonly employed models involve induction via porcine pancreatic elastase (PPE), lipopolysaccharide (LPS), or exposure to cigarette smoke (CS).[3]

Elastase-Induced Emphysema Model

This model is characterized by the rapid development of emphysema following the instillation of elastase, which degrades lung elastin.[3]

Protocol:

-

Animals: C57BL/6 mice (female, 8-10 weeks old).

-

Reagents: Porcine Pancreatic Elastase (PPE), sterile saline.

-

Procedure:

-

Anesthetize mice via intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).

-

Suspend the anesthetized mouse on a surgical board at a 60-degree angle.

-

Intratracheally or oropharyngeally instill a single dose of PPE (0.2 IU in 50 µL of sterile saline).[4][5]

-

Allow the mice to recover in a warm cage.

-

Efficacy of this compound can be tested by administering the compound (e.g., intratracheally) prior to or concurrently with PPE instillation.

-

Assessments are typically performed 14 to 21 days post-elastase administration.[3]

-

Lipopolysaccharide (LPS)-Induced Inflammation Model

LPS, a component of Gram-negative bacteria, induces a robust inflammatory response in the lungs, characterized by neutrophilic influx, which is a key feature of COPD.

Protocol:

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

-

Reagents: Lipopolysaccharide (from E. coli O55:B5), sterile saline.

-

Procedure:

-

Anesthetize animals as described above.

-

For a chronic inflammation model, instill LPS (e.g., 5 µg in 50 µL saline for mice, or 0.2 ml of 1.0 µg/µL for rats) intratracheally twice a week for up to 12 weeks.[6][7]

-

For acute exacerbation models, a single LPS instillation (1 mg/kg) can be administered to animals with pre-existing emphysema.[8]

-

This compound can be administered prior to each LPS instillation to evaluate its anti-inflammatory effects.

-

Assessments can be performed at various time points, with significant inflammatory changes observed as early as 24-72 hours after LPS administration.[9]

-

Cigarette Smoke (CS)-Induced COPD Model

This model most closely mimics the primary etiology of human COPD and can induce features of both chronic bronchitis and emphysema.[10]

Protocol:

-

Animals: A/J mice or Sprague-Dawley rats.

-

Equipment: Whole-body or nose-only smoking chamber.

-

Procedure:

-

Expose animals to the smoke of research-grade cigarettes (e.g., 3R4F) for a specified duration.

-

Acute Exposure: Exposure for several hours a day for 3-5 consecutive days to study acute inflammatory responses.

-

Chronic Exposure: Exposure for 4-6 hours daily, 5 days a week, for 3-6 months to induce emphysema and airway remodeling.[10]

-

This compound can be administered (e.g., via inhalation) before each smoke exposure session.

-

Assessments are typically performed at the end of the exposure period.

-

Efficacy Evaluation Protocols

Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL is performed to collect cells and soluble components from the lower respiratory tract to assess inflammation.

Protocol:

-

Reagents: Sterile phosphate-buffered saline (PBS).

-

Procedure:

-

Euthanize the animal via an overdose of anesthetic.

-

Expose the trachea and make a small incision.

-

Insert a cannula into the trachea and secure it with a suture.

-

Instill and gently aspirate 1 mL of sterile PBS three to five times.[11][12]

-

Pool the collected BAL fluid and keep it on ice.

-

Centrifuge the BAL fluid to separate the cells from the supernatant.

-

Cell Analysis: Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with Diff-Quik for differential cell counts (macrophages, neutrophils, lymphocytes, eosinophils).

-

Supernatant Analysis: Store the supernatant at -80°C for subsequent analysis of cytokines (e.g., TNF-α, IL-1β, IL-6, KC/CXCL1) using ELISA or multiplex assays.[12]

-

Histological Assessment of Lung Tissue

Histology is used to visualize and quantify the structural changes in the lungs, particularly the extent of emphysema.

Protocol:

-

Reagents: 4% paraformaldehyde or 10% neutral buffered formalin, paraffin, hematoxylin and eosin (H&E) stain.

-

Procedure:

-

Following euthanasia and BAL, perfuse the lungs with saline.

-

Inflate the lungs with fixative at a constant pressure (e.g., 25 cm H₂O) and ligate the trachea.

-

Immerse the inflated lungs in fixative for at least 24 hours.

-

Process the fixed lung tissue and embed in paraffin.

-

Cut 5 µm sections and stain with H&E.

-

Morphometric Analysis: Capture digital images of the stained sections. Quantify emphysema by measuring the mean linear intercept (Lm), which is an indicator of the average airspace size. This is calculated by overlaying a grid on the lung images and counting the number of times the lines intersect with alveolar walls.

-

Lung Function Measurement

Lung function tests are crucial for assessing the physiological impact of COPD and the bronchodilatory effects of this compound.

Protocol:

-

Equipment: A specialized system for measuring rodent lung function, such as the flexiVent.

-

Procedure:

-

Anesthetize and tracheostomize the animal.

-

Connect the animal to the ventilator.

-

Perform baseline measurements of respiratory mechanics, including resistance (Rrs) and elastance (Ers) or compliance (Crs).

-

To assess bronchodilator activity, induce bronchoconstriction with an agent like methacholine.

-

Administer this compound (e.g., via nebulization) and measure the reversal of bronchoconstriction.

-

Key parameters to evaluate include Forced Expiratory Volume in 0.1 seconds (FEV₀.₁), Forced Vital Capacity (FVC), and airway resistance.

-

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid

| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁴) |

| Control | ||||

| COPD Model | ||||

| COPD + this compound (Low Dose) | ||||

| COPD + this compound (High Dose) |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in BAL Fluid (pg/mL)

| Treatment Group | TNF-α | IL-1β | IL-6 | KC (CXCL1) |

| Control | ||||

| COPD Model | ||||

| COPD + this compound (Low Dose) | ||||

| COPD + this compound (High Dose) |

Table 3: Effect of this compound on Lung Histology and Function

| Treatment Group | Mean Linear Intercept (µm) | Airway Resistance (cmH₂O·s/mL) | Lung Compliance (mL/cmH₂O) |

| Control | |||

| COPD Model | |||

| COPD + this compound (Low Dose) | |||

| COPD + this compound (High Dose) |

Signaling Pathways and Visualizations

This compound, as a muscarinic antagonist, is believed to exert its anti-inflammatory effects in COPD through the modulation of key signaling pathways.

This compound's Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory signaling pathway of this compound in COPD.

Experimental Workflow for Efficacy Testing

Caption: Experimental workflow for evaluating this compound efficacy in COPD models.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound displays beneficial effects in a mouse model of chronic obstructive pulmonary disease [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thorax.bmj.com [thorax.bmj.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Cytokines and Therapy in COPD [ouci.dntb.gov.ua]

- 9. Pro-inflammatory mechanisms of muscarinic receptor stimulation in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Respiratory System Mechanics in Mice using the Forced Oscillation Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | The Cholinergic Pathways in Inflammation: A Potential Pharmacotherapeutic Target for COPD [frontiersin.org]

Application Note: In Vitro Cell Culture Models for Evaluating the Anti-inflammatory Effects of Mepenzolate Bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction Mepenzolate Bromide is a muscarinic receptor antagonist traditionally used for gastrointestinal disorders due to its ability to reduce gastric acid secretion and motility.[1][2] Recent studies have revealed its potential as an anti-inflammatory agent, demonstrating beneficial effects in animal models of chronic obstructive pulmonary disease (COPD) and diabetic wound healing by inhibiting inflammatory responses and reducing oxidative stress.[3][4][5] this compound's therapeutic potential is attributed to both its anti-inflammatory and bronchodilatory activities.[4][6] To further investigate its mechanism of action and screen its efficacy, robust in vitro models are essential. This document provides detailed protocols for utilizing cell culture systems to study the anti-inflammatory properties of this compound.

The protocols focus on a lipopolysaccharide (LPS)-stimulated macrophage model, a widely accepted method for screening anti-inflammatory compounds.[7][8] Macrophages are key players in the inflammatory response, and their activation by LPS leads to the production of pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7] The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to this process and are common targets for anti-inflammatory drugs.[9][10][11]

Given this compound's use in gastrointestinal conditions, intestinal cell lines such as Caco-2, T84, and HT-29, particularly in co-culture with immune cells like THP-1 macrophages, represent a highly relevant and more complex model system for studying inflammatory bowel disease (IBD).[12][13][14] The methodologies described herein can be adapted for these advanced co-culture systems.

Experimental Workflow

The overall workflow for assessing the anti-inflammatory effects of this compound involves cell culture, induction of an inflammatory response, treatment with the compound, and subsequent analysis of key inflammatory markers and signaling pathways.

Protocol 1: Macrophage Culture and Treatment

This protocol describes the culture of RAW 264.7 murine macrophages, induction of inflammation with LPS, and treatment with this compound.

Materials:

-

RAW 264.7 cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates (6-well, 24-well, or 96-well)

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed cells into appropriate culture plates at a density of 2x10⁵ cells/mL and allow them to adhere overnight.

-

Treatment:

-

Prepare a stock solution of this compound in sterile water or DMSO. Note the final DMSO concentration should be <0.1% to avoid cytotoxicity.

-

Aspirate the old media from the cells.

-

Add fresh, serum-free DMEM containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control (media with DMSO, if applicable).

-

Incubate for 1-2 hours (pre-treatment).

-

-

Inflammatory Stimulation:

-

Sample Collection:

-

Supernatant: Carefully collect the culture supernatant, centrifuge to remove cell debris, and store at -80°C for ELISA analysis.

-

Cell Lysate: Wash the remaining cells twice with ice-cold PBS. Lyse the cells directly in the plate using appropriate lysis buffers (e.g., TRIzol for RNA, RIPA buffer for protein). Store lysates at -80°C.

-

Protocol 2: Quantification of Pro-inflammatory Cytokines by ELISA

This protocol outlines a sandwich ELISA for measuring TNF-α and IL-6 protein levels in the collected culture supernatants.[15][16]

Materials:

-

Mouse TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, recombinant standard, and enzyme conjugate like HRP-Streptavidin)

-

96-well high-binding ELISA plates

-

Coating Buffer (e.g., bicarbonate buffer)

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Assay Diluent/Blocking Buffer (e.g., PBS with 10% FBS or 1% BSA)[17]

-

Substrate Solution (e.g., TMB)

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader

Methodology:

-

Plate Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well of a 96-well plate. Seal the plate and incubate overnight at 4°C.[15][18]

-

Blocking: Wash the plate 3 times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[16]

-

Standard and Sample Incubation:

-

Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard in Assay Diluent (e.g., from 2000 pg/mL down to 15 pg/mL).[15]

-

Wash the plate 3 times. Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody: Wash the plate 5 times. Add 100 µL of the biotinylated detection antibody (diluted in Assay Diluent) to each well. Incubate for 1 hour at room temperature.[16]

-

Enzyme Conjugate: Wash the plate 5 times. Add 100 µL of HRP-Streptavidin solution to each well. Incubate for 30-60 minutes at room temperature, protected from light.

-

Development and Measurement:

-

Wash the plate 7 times. Add 100 µL of TMB Substrate Solution to each well.

-

Incubate until a color gradient develops (5-15 minutes).

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Read the absorbance at 450 nm on a microplate reader.

-

-

Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[19]

Protocol 3: Analysis of Inflammatory Gene Expression by RT-qPCR

This protocol is for quantifying the mRNA expression of inflammatory genes (Tnf-α, Il-6, Nos2) relative to a housekeeping gene (Gapdh).[20][21]

Materials:

-

RNA extraction kit (e.g., TRIzol-based or column-based)

-

cDNA synthesis kit (Reverse Transcriptase)

-

SYBR Green qPCR Master Mix

-

Gene-specific primers (forward and reverse) for Tnf-α, Il-6, Nos2, and Gapdh

-

qPCR instrument

Methodology:

-

RNA Extraction: Extract total RNA from the cell lysates collected in Protocol 1 using an RNA extraction kit according to the manufacturer's instructions.[21] Quantify the RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a cDNA synthesis kit.[21][22] This involves a reverse transcription reaction.

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix for each sample and primer set: SYBR Green Master Mix, forward primer, reverse primer, cDNA template, and nuclease-free water.

-

Run the reactions on a qPCR instrument using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[21]

-

-

Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the expression of target genes to the housekeeping gene (Gapdh) and comparing treated samples to the LPS-only control group.[21]

Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling

This protocol is used to assess the activation of key inflammatory signaling proteins by measuring their phosphorylation status.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)[23][24]

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Methodology:

-

Protein Extraction: Lyse cells collected in Protocol 1 with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[23]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[24]

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]

-

Antibody Incubation:

-

Incubate the membrane with a specific primary antibody (e.g., anti-phospho-p65) overnight at 4°C, diluted in blocking buffer.[24]

-

Wash the membrane 3 times with TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane 3 times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis: Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and the loading control (β-actin).

Data Presentation

Quantitative data should be presented in a clear, tabular format. The tables below show example data demonstrating a dose-dependent inhibitory effect of this compound.

Table 1: Effect of this compound on LPS-Induced Cytokine Secretion in RAW 264.7 Cells

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control (Untreated) | 25.4 ± 4.1 | 15.8 ± 3.5 |

| LPS (100 ng/mL) | 1850.6 ± 95.2 | 1230.1 ± 78.4 |

| LPS + Mepenzolate (1 µM) | 1680.3 ± 88.9 | 1150.7 ± 65.1 |

| LPS + Mepenzolate (10 µM) | 1125.7 ± 60.3 | 845.2 ± 50.2 |

| LPS + Mepenzolate (50 µM) | 650.1 ± 45.8 | 410.6 ± 33.9 |

| LPS + Mepenzolate (100 µM) | 310.9 ± 28.2 | 220.3 ± 21.7 |

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on LPS-Induced Inflammatory Gene Expression